N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfonyl butanamide chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a halogenated benzimidazole and a phenylboronic acid.
Introduction of the sulfonyl butanamide chain: This could be done through a sulfonylation reaction followed by amidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce sulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole structures are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like kinases or proteases.
Antimicrobial Activity: Possible use as antimicrobial agents due to the benzimidazole core.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Cancer Research: Potential anti-cancer properties due to its ability to interact with DNA or proteins involved in cell proliferation.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide would depend on its specific biological target. Generally, compounds with benzimidazole structures can:
Bind to DNA: Intercalate between DNA bases, disrupting replication and transcription.
Inhibit Enzymes: Bind to the active site of enzymes, preventing substrate access and activity.
Modulate Receptors: Interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Sulfonyl Compounds: Sulfonylureas, which are used as antidiabetic drugs.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole or sulfonyl compounds.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-19-11-13-20(14-12-19)32(29,30)15-5-10-23(28)25-18-7-4-6-17(16-18)24-26-21-8-2-3-9-22(21)27-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWMVIFTFWHSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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